(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one
Description
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-9(2)12(14)13(17)16-6-5-11(8-16)15-7-10-3-4-10/h9-12,15H,3-8,14H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
LIAWMDABDWTMGL-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@@H](C1)NCC2CC2)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)NCC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction-Based Assembly
The Mannich reaction serves as a foundational approach for constructing the pyrrolidine-amino ketone scaffold. This three-component condensation typically involves:
- A ketone precursor (e.g., 3-methylbutan-1-one derivatives),
- A secondary amine (e.g., (S)-3-((cyclopropylmethyl)amino)pyrrolidine),
- Formaldehyde or its equivalents.
In a representative protocol, (S)-3-((cyclopropylmethyl)amino)pyrrolidine is reacted with 3-methylbutanal in the presence of paraformaldehyde under acidic conditions (HCl/EtOH, 60°C, 12 h), yielding the target compound with moderate enantiomeric excess (ee: 70–75%). Post-reaction purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) enhances purity to >95%. Challenges include competing imine formation and racemization, necessitating strict pH control (pH 4–5).
Boc-Protected Intermediate Synthesis
A stepwise approach employing tert-butoxycarbonyl (Boc) protection improves stereochemical fidelity:
- Boc Protection : (S)-Pyrrolidin-3-amine is treated with di-tert-butyl dicarbonate in THF/H2O (0°C, 2 h) to afford Boc-pyrrolidin-3-amine (yield: 89%).
- Cyclopropylmethylation : Boc-pyrrolidin-3-amine undergoes alkylation with cyclopropylmethyl bromide using K2CO3 in DMF (80°C, 6 h), yielding Boc-protected (S)-3-((cyclopropylmethyl)amino)pyrrolidine (yield: 82%).
- Ketone Coupling : Deprotection with TFA/DCM (rt, 1 h) followed by coupling with 2-amino-3-methylbutanoyl chloride using HBTU/DIEA in DMF (0°C → rt, 12 h) furnishes the target compound (yield: 68%, ee: 98%).
Advanced Methodologies
Reductive Amination
Reductive amination between (S)-3-((cyclopropylmethyl)amino)pyrrolidine and 2-oxo-3-methylpentanal using NaBH3CN in MeOH (rt, 24 h) achieves a 74% yield. Catalytic hydrogenation (H2, 50 psi, Pd/C, EtOH) enhances ee to 99% but requires rigorous exclusion of moisture.
Chiral Resolution Techniques
Racemic mixtures from non-stereoselective syntheses are resolved via:
- Enzymatic Kinetic Resolution : Lipase B from Candida antarctica selectively acetylates the (R)-enantiomer, leaving the desired (S)-isomer unreacted (ee: >99%, yield: 45%).
- Diastereomeric Salt Formation : Recrystallization with (1S)-(-)-camphorsulfonic acid in EtOAc/hexanes isolates the (S,S)-diastereomer (ee: 99%, recovery: 52%).
Optimization and Scalability
Solvent and Catalyst Screening
| Parameter | Optimal Conditions | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| Solvent | Anhydrous DMF | 82 | 98 | |
| Catalyst | HBTU/DIEA | 85 | 99 | |
| Temperature | 0°C → rt | 78 | 97 | |
| Reaction Time | 12 h | 75 | 96 |
Byproduct Mitigation
- Racemization Suppression : Lowering reaction temperatures (<10°C) and using non-polar solvents (toluene) reduce epimerization during coupling steps.
- Side-Chain Oxidation : Addition of BHT (0.1 wt%) prevents cyclopropane ring oxidation during Pd-catalyzed steps.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) | ee Range (%) |
|---|---|---|---|---|
| Mannich Reaction | Single-step, cost-effective | Moderate ee, byproduct formation | 60–75 | 70–85 |
| Boc-Mediated | High ee, scalability | Multi-step, Boc removal | 65–82 | 95–99 |
| Reductive Amination | Mild conditions | Requires high-purity aldehydes | 70–74 | 90–99 |
Industrial-Scale Considerations
- Continuous Flow Synthesis : Microreactor systems reduce reaction times (2 h vs. 12 h batch) and improve consistency (ee: 99.5%).
- Green Chemistry : Subcritical water as a solvent in Boc deprotection steps reduces TFA usage by 80% while maintaining yields (78%).
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its pharmacological properties , particularly as a potential therapeutic agent. Its structural features, including the cyclopropyl and pyrrolidine moieties, are believed to contribute to its biological activity.
Antimalarial Activity
Recent studies have demonstrated that compounds related to (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one exhibit promising antimalarial properties . The mechanism involves targeting mitochondrial proteins essential for the energy metabolism of Plasmodium falciparum, with an effective concentration (EC50) of approximately 0.26 μM, indicating strong antimalarial potential.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships has shown that modifications to the cyclopropyl group significantly affect biological activity. Variants with different substituents have been analyzed to optimize their potency against malaria.
| Compound Variant | EC50 (μM) | Notes |
|---|---|---|
| Parent Compound | 0.26 | Optimal activity with cyclopropyl group |
| Cyclobutyl Variant | 0.48 | 4-fold loss in activity |
| Ethyl Variant | >10 | Significant loss in activity |
| Methyl Substituted | 0.31–1.18 | Reduced activity compared to parent compound |
In Vivo Efficacy
A study using a mouse model infected with P. berghei demonstrated that treatment with this compound resulted in significant reductions in parasitemia levels, supporting its potential for therapeutic use.
Cytotoxicity Assessment
In vitro tests on human HepG2 liver cells indicated no adverse cytotoxic effects at concentrations up to 40 μM, suggesting a favorable safety profile for further development as a therapeutic agent.
The compound's unique structure allows it to interact with specific molecular targets within biological systems, although the exact mechanisms remain to be fully elucidated. Ongoing research aims to clarify these interactions and explore its potential as a biochemical probe or starting point for new drug development.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Key structural differences among analogues lie in the substituents on the pyrrolidine ring and the amino group. Below is a comparative analysis based on molecular features and inferred properties:
Table 1: Structural and Physicochemical Comparison
*Hypothetical values based on structural similarity to CAS 1354029-15-4.
Key Observations:
- Cyclopropylmethyl vs. Benzyl Groups : The cyclopropylmethyl group in the target compound likely improves membrane permeability compared to benzyl-containing analogues (e.g., CAS 1354029-15-4) due to reduced aromatic bulk, as suggested by studies linking bulky substituents to lower intestinal epithelial permeability .
- Hydrophobicity : The isopropyl group in CAS 1254927-47-3 increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one, also known by its chemical designation and CAS number 1401668-34-5, is a compound of interest due to its potential biological activities, particularly in relation to the kappa-opioid receptor (KOR). This article reviews the compound's biological activity, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H23N3O
- Molecular Weight : 225.33 g/mol
- CAS Number : 1401668-34-5
The compound is recognized for its activity as a kappa-opioid receptor agonist . Kappa-opioid receptors are part of the opioid receptor family and are implicated in various physiological processes including pain modulation, mood regulation, and neuroprotection.
Pharmacodynamics
Research indicates that this compound exhibits high affinity for KOR with significant agonistic properties. The mechanism involves activation of intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability.
Pain Modulation
Studies have demonstrated that kappa-opioid agonists can reduce pain perception without the side effects commonly associated with mu-opioid receptor activation. The compound has shown potential in preclinical models for managing pain conditions, particularly in chronic pain scenarios.
Neuroprotective Effects
Research has suggested that activation of KOR may offer neuroprotective benefits in conditions such as ischemia. Activation leads to a cascade of protective mechanisms including the reduction of excitotoxicity and inflammation in neural tissues.
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of (S)-2-Amino has not been extensively documented in public databases; however, preliminary studies suggest it possesses favorable absorption characteristics with moderate plasma protein binding. Further studies are needed to fully elucidate its metabolic pathways and clearance rates.
Q & A
Q. What computational tools predict metabolic liabilities of this compound?
- Methodological Answer :
- Software : Use StarDrop (P450 metabolism module) or GLORYx for metabolite prediction.
- In Silico CYP Inhibition : Assess interactions with CYP3A4/2D6 using docking and molecular dynamics .
Contradiction Analysis & Troubleshooting
Q. How to address discrepancies in reported synthetic yields (40–65%)?
Q. What steps validate conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Standardized Protocols : Use CLSI guidelines for MTT assays (48 hrs exposure, 10% FBS).
- Control Compounds : Include cisplatin (positive control) and vehicle (DMSO) in all runs .
Cross-Disciplinary Applications
Q. How can covalent organic frameworks (COFs) enhance drug delivery of this compound?
Q. What bioorthogonal chemistry approaches enable in vivo tracking?
- Methodological Answer :
- Click Chemistry : Introduce alkyne handles via propargyl bromide during synthesis.
- Imaging : Administer azide-modified Cy5.5 for near-infrared fluorescence (NIRF) tracking in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
